
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CB-13, is a synthetic cannabinoid compound that has been studied for its potential therapeutic applications. The compound was first synthesized in 2008 and has since been the subject of scientific research to better understand its mechanism of action and potential benefits.
Mécanisme D'action
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes such as pain, mood, and appetite. N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide binds to cannabinoid receptors in the brain and nervous system, which in turn activates a cascade of signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to alleviate pain by activating the endogenous opioid system. Additionally, N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been found to improve cognitive function by enhancing the activity of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is its high potency, which allows for the use of smaller doses in experiments. However, one limitation is the lack of long-term safety data, as well as the limited availability of the compound.
Orientations Futures
There are several potential future directions for N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide research. One area of interest is the development of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide's potential as a treatment for various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide.
Méthodes De Synthèse
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl cyanide with 4-pyridyl hydrazine to form a hydrazone intermediate. The intermediate is then reacted with butyryl chloride and triethylamine to form the final product, N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. Some of the potential benefits of N-(4-chlorophenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)butanamide include its ability to reduce inflammation, alleviate pain, and improve cognitive function.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-4-6-14(7-5-13)20-15(23)2-1-3-16-21-17(22-24-16)12-8-10-19-11-9-12/h4-11H,1-3H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYDZBPABGLTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7695399.png)
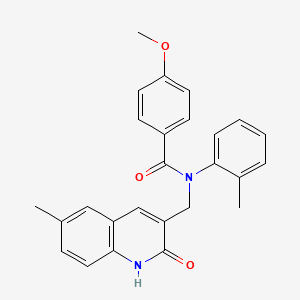

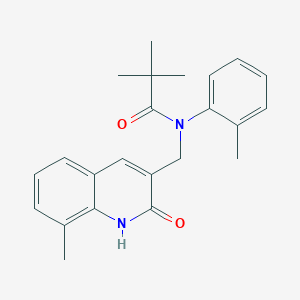
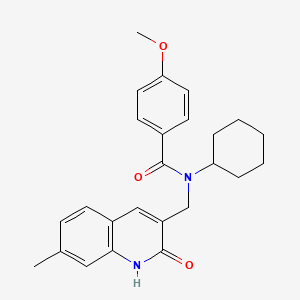
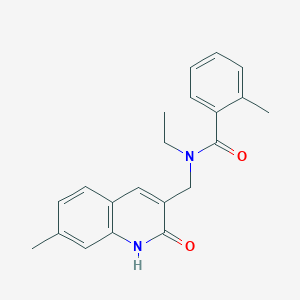
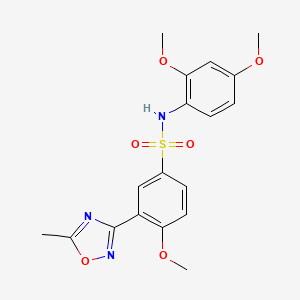
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-3-carboxamide](/img/structure/B7695485.png)





